molecular formula C9H4ClF3N2 B096011 4-Chloro-7-(trifluoromethyl)quinazoline CAS No. 16499-65-3

4-Chloro-7-(trifluoromethyl)quinazoline

Cat. No. B096011
CAS RN: 16499-65-3
M. Wt: 232.59 g/mol
InChI Key: IJNDITTYYNJLPT-UHFFFAOYSA-N
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Description

“4-Chloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the CAS Number: 16499-65-3 . It has a molecular weight of 232.59 . The IUPAC name for this compound is 4-chloro-7-(trifluoromethyl)quinazoline .


Molecular Structure Analysis

The InChI code for “4-Chloro-7-(trifluoromethyl)quinazoline” is 1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H . The InChI key is IJNDITTYYNJLPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Chloro-7-(trifluoromethyl)quinazoline” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives, including “4-Chloro-7-(trifluoromethyl)quinazoline”, have been extensively studied in medicinal chemistry . They are known to exhibit a broad range of medicinal activities, such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .

Anticancer Activity

Quinazoline compounds have shown significant potential in the field of cancer research . For instance, a synthesized molecule (E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one was found to inhibit beta-hematin formation, a process that is crucial in the life cycle of certain cancer cells .

Anti-Inflammatory Activity

Quinazoline derivatives have also been reported to exhibit anti-inflammatory properties . This makes “4-Chloro-7-(trifluoromethyl)quinazoline” a potential candidate for the development of new anti-inflammatory drugs.

Antibacterial Activity

The antibacterial activity of quinazoline compounds is another area of interest in scientific research . These compounds could potentially be used in the development of new antibacterial agents.

Antioxidant Activity

Quinazoline derivatives are known to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Organic Synthesis

Quinazolines, including “4-Chloro-7-(trifluoromethyl)quinazoline”, are important heterocyclic compounds in the field of organic synthesis . They are often used as building blocks in the synthesis of various natural products, pharmaceuticals, functional organic materials, and agrochemicals .

Drug Discovery

Due to their wide range of biological and pharmacological properties, quinazoline derivatives play a significant role in drug discovery . They can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Material Sciences

Quinazoline compounds are also used in material sciences . They are often used in the synthesis of functional organic materials due to their unique chemical properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDITTYYNJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510314
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(trifluoromethyl)quinazoline

CAS RN

16499-65-3
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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